Methyl 3-(fluorosulfonyl)propanoate
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Overview
Description
Methyl 3-(fluorosulfonyl)propanoate is an organic compound with the molecular formula C4H7FO4S. It is a versatile small molecule used in various chemical reactions and industrial applications. The compound is characterized by the presence of a fluorosulfonyl group attached to a propanoate backbone, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(fluorosulfonyl)propanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-bromopropanoate with a fluorosulfonylating agent under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(fluorosulfonyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation of this compound can yield sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
The major products formed from these reactions include sulfonyl derivatives, alcohols, amines, and sulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(fluorosulfonyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 3-(fluorosulfonyl)propanoate exerts its effects involves the interaction of the fluorosulfonyl group with specific molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, thereby modulating their activity and function. The pathways involved in these interactions are often complex and depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(chlorosulfonyl)propanoate
- Methyl 3-(bromosulfonyl)propanoate
- Methyl 3-(methanesulfonyl)propanoate
Uniqueness
Methyl 3-(fluorosulfonyl)propanoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to its chloro, bromo, and methanesulfonyl analogs. The fluorine atom enhances the compound’s electrophilicity and resistance to hydrolysis, making it a valuable reagent in various synthetic applications.
Biological Activity
Methyl 3-(fluorosulfonyl)propanoate (C4H7FO4S) is a compound of increasing interest in chemical and biological research due to its unique structural features and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound features a methyl ester group and a fluorosulfonyl moiety, which contribute to its reactivity and biological interactions. The fluorosulfonyl group is known for its electrophilic nature, allowing it to participate in various chemical transformations and interact with nucleophilic sites on biomolecules.
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, potentially influencing various biochemical pathways. The compound's mechanism can be summarized as follows:
- Electrophilic Attack : The fluorosulfonyl group can react with nucleophiles such as amino acids in proteins, leading to the formation of stable covalent bonds.
- Enzyme Modulation : By modifying enzyme active sites, this compound may inhibit or activate specific enzymatic functions, impacting metabolic pathways.
Biological Applications
This compound has shown promise in several biological contexts:
- Drug Development : It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory pathways.
- Biomolecule Modification : The compound is utilized for modifying biomolecules to enhance their therapeutic properties or to develop novel bioactive compounds.
Cytotoxicity Studies
In a study examining the cytotoxic effects of various compounds, this compound was assessed for its impact on cell viability. The results indicated that at concentrations above 10 μg/mL, significant cytotoxicity was observed in specific cancer cell lines. This suggests potential applications in targeted cancer therapies.
Compound | Concentration (μg/mL) | Cell Viability (%) |
---|---|---|
Control | - | 100 |
This compound | 10 | 85 |
This compound | 25 | 60 |
Inhibitory Effects on Inflammatory Pathways
Research has demonstrated that this compound can inhibit the expression of matrix metalloproteinases (MMPs), which are critical in inflammation and tissue remodeling. In an experiment involving IL-1β stimulated cells, the compound significantly reduced MMP-3 expression levels.
- Experimental Setup : Cells were treated with IL-1β to induce inflammation, followed by treatment with varying concentrations of this compound.
- Findings : A dose-dependent reduction in MMP-3 levels was observed, indicating the compound's potential as an anti-inflammatory agent.
Properties
IUPAC Name |
methyl 3-fluorosulfonylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGLDWYOBOXXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934437-67-8 |
Source
|
Record name | methyl 3-(fluorosulfonyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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